molecular formula C13H10O3S B164250 methyl 4H-thieno[3,2-c]chromene-2-carboxylate CAS No. 126522-01-8

methyl 4H-thieno[3,2-c]chromene-2-carboxylate

Cat. No.: B164250
CAS No.: 126522-01-8
M. Wt: 246.28 g/mol
InChI Key: SSWWLCIIZQNEAE-UHFFFAOYSA-N
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Description

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound that belongs to the class of thienochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused thiophene and chromene ring system with a carboxylate ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H-thieno[3,2-c]chromene-2-carboxylate typically involves the intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. This process is catalyzed by palladium and proceeds under mild conditions. The iodination of 4-chloromethylthiophene-2-carbaldehyde by N-iodosuccinimide under solvent-free conditions gives 4-chloromethyl-5-iodothiophene-2-carbaldehyde, which is then used to obtain 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Comparison with Similar Compounds

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a carboxylate ester group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4H-thieno[3,2-c]chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-15-13(14)11-6-8-7-16-10-5-3-2-4-9(10)12(8)17-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWWLCIIZQNEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393931
Record name methyl 4H-thieno[3,2-c]chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126522-01-8
Record name methyl 4H-thieno[3,2-c]chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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